
N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of quinoline-based compounds and has shown promising results in various fields of research.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide A is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in tumor growth, neurodegeneration, and infection. It has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. In addition, it has been shown to modulate the activity of various neurotransmitter receptors, leading to neuroprotective effects. Finally, it has been shown to disrupt the integrity of bacterial and viral membranes, leading to cell death.
Biochemical and Physiological Effects
N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide A has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neuroscience, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In infectious diseases, it has been shown to have activity against a range of pathogens, including bacteria, viruses, and parasites.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide A has several advantages for use in laboratory experiments, including its high potency and selectivity, well-established synthesis method, and broad range of potential applications. However, it also has some limitations, including its relatively high cost and limited availability, which may limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for research on N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide A. One area of interest is the development of new cancer therapies based on its anti-tumor activity. Another area of interest is the development of new neuroprotective agents for the treatment of neurodegenerative diseases. Finally, there is potential for the development of new antimicrobial agents based on its activity against a range of pathogens.
Métodos De Síntesis
N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide A can be synthesized through a multistep process involving the reaction of 3-methoxyaniline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 2-chloro-6-fluoroquinoline to form the final product. The synthesis method is well-established and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide A has been studied for its potential applications in various fields of scientific research, including cancer research, neuroscience, and infectious diseases. It has been shown to have potent anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide A has shown activity against a range of infectious agents, including bacteria, viruses, and parasites, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
N,N-diethyl-6-fluoro-4-(3-methoxyphenyl)sulfonylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c1-4-24(5-2)21(25)18-13-23-19-10-9-14(22)11-17(19)20(18)29(26,27)16-8-6-7-15(12-16)28-3/h6-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDXMGIZMMOHII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC=CC(=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


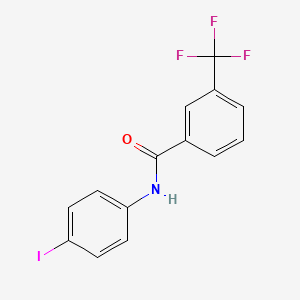
![2-{[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B2421887.png)
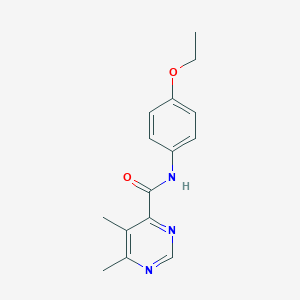
![N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2421891.png)

![7-chloro-3-[(4-ethylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2421896.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2421897.png)
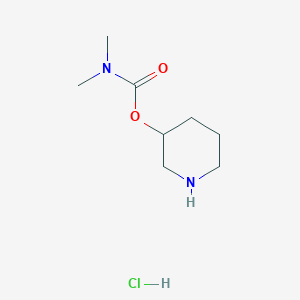
![3-(3-methoxybenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2421900.png)
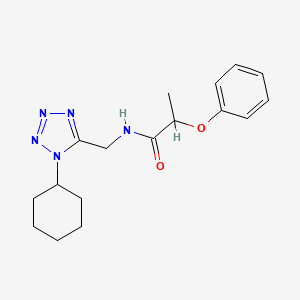
![N-(4-chlorobenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2421902.png)
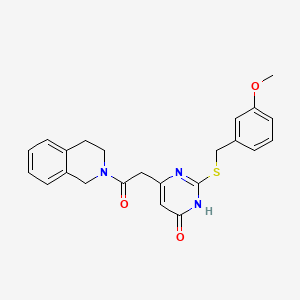
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2421906.png)